Oxo-bis-benzenesulfonyl chloride
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Overview
Description
Oxo-bis-benzenesulfonyl chloride is an organosulfur compound characterized by the presence of two benzenesulfonyl chloride groups connected through an oxo bridge. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxo-bis-benzenesulfonyl chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride . Another method involves the reaction of benzene with chlorosulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzenesulfonic acid is treated with chlorinating agents under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxo-bis-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction: Can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Hydrolysis: Reacts with water to produce benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. These reactions typically occur under mild to moderate conditions, often requiring the presence of a catalyst or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and benzenesulfonic acid . These products are valuable intermediates in various chemical and pharmaceutical applications.
Scientific Research Applications
Oxo-bis-benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of oxo-bis-benzenesulfonyl chloride involves its reactivity towards nucleophiles, such as amines and alcohols. The compound’s sulfonyl chloride groups are highly electrophilic, allowing them to react readily with nucleophiles to form sulfonamide and sulfonate ester bonds . These reactions often proceed through the formation of a tetrahedral intermediate, which then collapses to release the desired product and a leaving group, typically hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog with a single sulfonyl chloride group.
Chlorosulfonic Acid: An inorganic analog with similar reactivity but different structural properties.
Sulfonamides: Compounds derived from the reaction of sulfonyl chlorides with amines.
Uniqueness
Oxo-bis-benzenesulfonyl chloride is unique due to the presence of two sulfonyl chloride groups connected through an oxo bridge, which enhances its reactivity and versatility in various chemical reactions. This structural feature allows it to participate in more complex synthetic transformations compared to its simpler analogs .
Properties
CAS No. |
30847-93-9 |
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Molecular Formula |
C12H8Cl2O5S2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-(2-chlorosulfonylphenoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-7-3-1-5-9(11)19-10-6-2-4-8-12(10)21(14,17)18/h1-8H |
InChI Key |
ZHWBCQCAZNNWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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